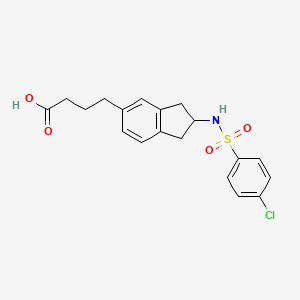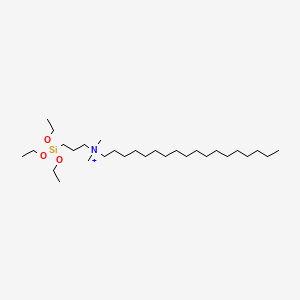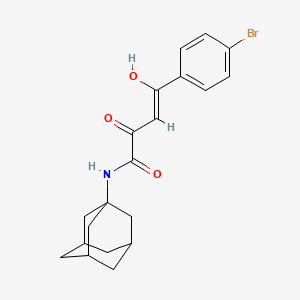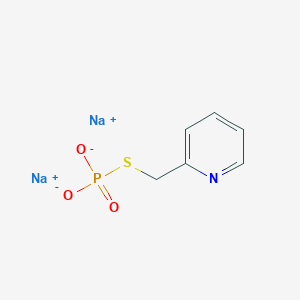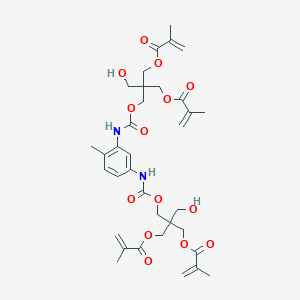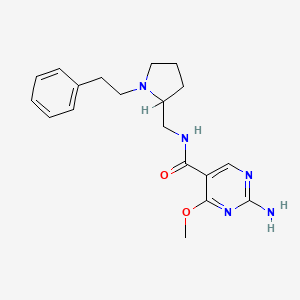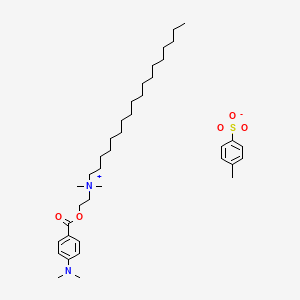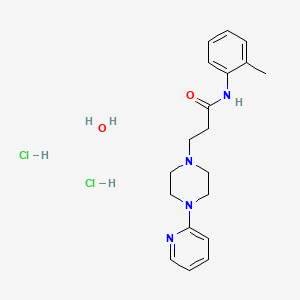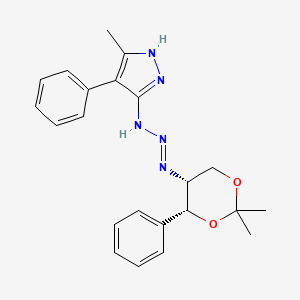
2-(4-(3-(2',8-bis(trifluoromethyl)-10H-3,10'-biphenothiazin-10-yl)propyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EOZ14N3GLX, also known as 2-(4-(3-(2’,8-BIS(TRIFLUOROMETHYL)-10H-3,10’-BIPHENOTHIAZIN-10-YL)PROPYL)PIPERAZIN-1-YL)ETHANOL, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple trifluoromethyl groups and a biphenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EOZ14N3GLX typically involves multiple steps, starting with the preparation of the biphenothiazine core This core is synthesized through a series of condensation reactions involving aromatic amines and sulfur-containing reagents
Industrial Production Methods
Industrial production of EOZ14N3GLX requires careful control of reaction conditions to ensure high yield and purity. The process often involves the use of high-pressure reactors and specialized catalysts to facilitate the formation of the desired product. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
EOZ14N3GLX undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
EOZ14N3GLX has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: EOZ14N3GLX is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of EOZ14N3GLX involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of signaling pathways, including those involved in oxidative stress and inflammation. The presence of trifluoromethyl groups enhances its binding affinity to these targets, leading to potent biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluphenazine Hydrochloride: Shares a similar biphenothiazine core but lacks the trifluoromethyl groups.
Chlorpromazine: Another phenothiazine derivative with different substituents on the aromatic rings.
Thioridazine: Contains a similar core structure but with different functional groups.
Uniqueness
EOZ14N3GLX stands out due to its multiple trifluoromethyl groups, which confer unique chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
2518011-27-1 |
|---|---|
Molecular Formula |
C35H32F6N4OS2 |
Molecular Weight |
702.8 g/mol |
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)-7-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C35H32F6N4OS2/c36-34(37,38)23-6-10-31-28(20-23)44(13-3-12-42-14-16-43(17-15-42)18-19-46)26-9-8-25(22-33(26)48-31)45-27-4-1-2-5-30(27)47-32-11-7-24(21-29(32)45)35(39,40)41/h1-2,4-11,20-22,46H,3,12-19H2 |
InChI Key |
HNWOWRLLXIPPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)C(F)(F)F)SC7=C2C=C(C=C7)C(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



